(3-nitrophenyl) N-methyl-N-phenylcarbamate
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Overview
Description
(3-nitrophenyl) N-methyl-N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a phenyl group attached to the carbamate moiety.
Mechanism of Action
Target of Action
The primary targets of 3-nitrophenyl methyl(phenyl)carbamate, like other carbamate derivatives, are enzymes or receptors in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality in 3-nitrophenyl methyl(phenyl)carbamate allows it to modulate inter- and intramolecular interactions with the target enzymes or receptors . This functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates, including 3-nitrophenyl methyl(phenyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Pharmacokinetics
The pharmacokinetic properties of carbamates, such as 3-nitrophenyl methyl(phenyl)carbamate, are influenced by their chemical stability and ability to permeate cell membranes . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
The result of the action of 3-nitrophenyl methyl(phenyl)carbamate is largely dependent on its interaction with its target enzymes or receptors . The carbamate functionality allows it to modulate these interactions, leading to changes in the biological properties of the target .
Action Environment
The action, efficacy, and stability of 3-nitrophenyl methyl(phenyl)carbamate can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitrophenyl) N-methyl-N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 3-nitrophenol with N-methyl-N-phenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for high purity of the product through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-nitrophenyl) N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide.
Major Products Formed
Reduction: The major product is (3-aminophenyl) N-methyl-N-phenylcarbamate.
Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.
Scientific Research Applications
(3-nitrophenyl) N-methyl-N-phenylcarbamate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(3-nitrophenyl) N-ethyl-N-phenylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
3-methyl-4-nitrophenyl N-(4-(methylthio)phenyl)carbamate: Contains a methylthio group and a different substitution pattern.
Uniqueness
(3-nitrophenyl) N-methyl-N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group allows for versatile chemical modifications, while the carbamate moiety provides stability and potential for biological interactions.
Properties
IUPAC Name |
(3-nitrophenyl) N-methyl-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-15(11-6-3-2-4-7-11)14(17)20-13-9-5-8-12(10-13)16(18)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUQUDOOTASCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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